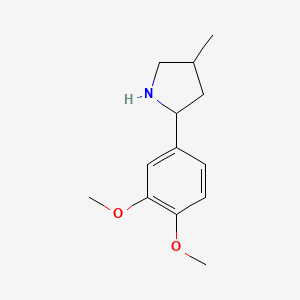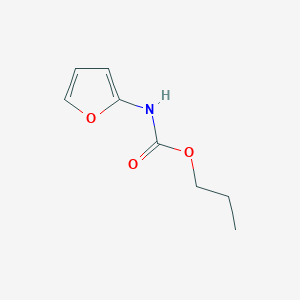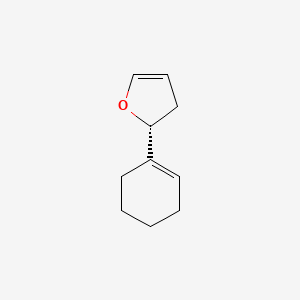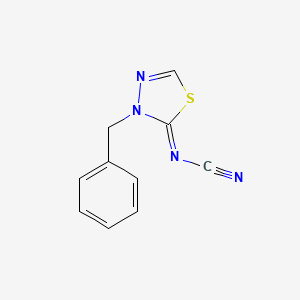![molecular formula C10H11ClO4 B12895383 2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one CAS No. 90376-16-2](/img/structure/B12895383.png)
2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one is an organic compound that features a pyranone ring substituted with a chloromethyl group and a tetrahydrofuran-2-yl-oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through an aldol condensation reaction involving appropriate precursors.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Attachment of the Tetrahydrofuran-2-yl-oxy Group: This step involves the reaction of the pyranone intermediate with tetrahydrofuran-2-ol under suitable conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyranone ring and the tetrahydrofuran moiety.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyranone ring or the tetrahydrofuran moiety.
Hydrolysis Products: The corresponding alcohols and acids.
Scientific Research Applications
2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The tetrahydrofuran-2-yl-oxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: Lacks the tetrahydrofuran-2-yl-oxy group.
5-((Tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one: Lacks the chloromethyl group.
Properties
CAS No. |
90376-16-2 |
|---|---|
Molecular Formula |
C10H11ClO4 |
Molecular Weight |
230.64 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(oxolan-2-yloxy)pyran-4-one |
InChI |
InChI=1S/C10H11ClO4/c11-5-7-4-8(12)9(6-14-7)15-10-2-1-3-13-10/h4,6,10H,1-3,5H2 |
InChI Key |
YHXMOHVCXZYMPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)OC2=COC(=CC2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


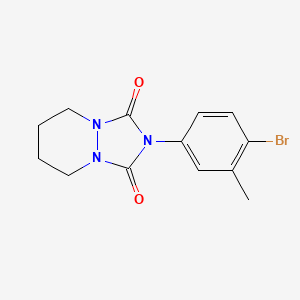
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)

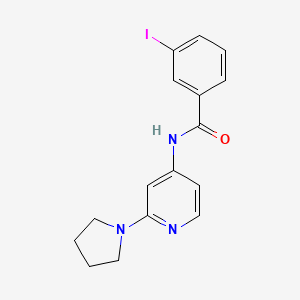
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
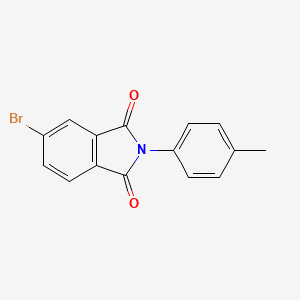
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)

